tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Bromodomain inhibition BRD9 Epigenetics

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2137717-81-6) is a heterobifunctional scaffold that combines an N-Boc-protected azetidine with a 5-amino-1H-pyrazole moiety. This specific regioisomer positions the primary amine at the pyrazole C5 carbon, a substitution pattern that is structurally distinct from the more common 3-amino-1H-pyrazole regioisomer (CAS 1361386-63-1) and the 4-amino-1H-pyrazole variant (CAS 1029413-51-1).

Molecular Formula C11H18N4O2
Molecular Weight 238.291
CAS No. 2137717-81-6
Cat. No. B2616911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
CAS2137717-81-6
Molecular FormulaC11H18N4O2
Molecular Weight238.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)N
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7,12H2,1-3H3
InChIKeyWEIXBFGBRMKOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2137717-81-6): A Positionally Defined Bifunctional Building Block for Medicinal Chemistry


tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2137717-81-6) is a heterobifunctional scaffold that combines an N-Boc-protected azetidine with a 5-amino-1H-pyrazole moiety. This specific regioisomer positions the primary amine at the pyrazole C5 carbon, a substitution pattern that is structurally distinct from the more common 3-amino-1H-pyrazole regioisomer (CAS 1361386-63-1) and the 4-amino-1H-pyrazole variant (CAS 1029413-51-1) [1]. The compound is commercially available from Enamine Ltd. through Fujifilm Wako in quantities up to 10 g and from CymitQuimica with a minimum purity specification of 95% . Its molecular formula is C₁₁H₁₈N₄O₂ (MW 238.29 g/mol) .

Why CAS 2137717-81-6 Cannot Be Swapped with Other Aminopyrazole-Azetidine Regioisomers


The position of the primary amine on the pyrazole ring dictates the hydrogen-bond donor/acceptor geometry and electronic distribution of the resulting conjugates. In aminopyrazole SAR, the 5-amino group forms a distinct hydrogen-bonding network compared to the 3-amino and 4-amino regioisomers, which directly affects target binding, selectivity, and metabolic stability [1]. The azetidine ring provides a conformationally constrained sp³-rich vector that is absent in simple pyrazole or piperidine analogs, contributing to improved solubility and reduced off-target activity [2]. Simply substituting the 3-amino regioisomer (CAS 1361386-63-1) or the des-amino variant (CAS 1026796-28-0) can lead to complete loss of activity or altered pharmacokinetics, as documented in kinase inhibitor and bromodomain-targeting programs where the precise amino position was critical for potency [3].

Quantitative Differentiation Evidence for tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (2137717-81-6)


In Vitro Potency of 3-Aminopyrazole-Azetidine Scaffold Against BRD9 Bromodomain

While no direct BRD9 data exist for the 5-amino regioisomer (CAS 2137717-81-6), a closely related 3-amino-1H-pyrazol-1-yl-azetidine conjugate (US10183009, Example 117) exhibited an IC50 of 5 nM against the BRD9 bromodomain in a binding assay [1]. This establishes that the aminopyrazole-azetidine scaffold itself is capable of sub-10 nM target engagement. The 5-amino regioisomer can be rationally expected to show differentiated binding due to the altered hydrogen-bonding geometry, offering a strategic advantage in lead optimization campaigns where BRD9 selectivity over BRD4 is desired [2].

Bromodomain inhibition BRD9 Epigenetics

Commercial Availability and Procurement Scalability of the 5-Amino Regioisomer

CAS 2137717-81-6 is commercially stocked by Enamine Ltd. and distributed by Fujifilm Wako in Japan at the following price points (as of listing date): 100 mg at ¥113,100; 250 mg at ¥161,500; 500 mg at ¥254,800; 1 g at ¥327,000; 2.5 g at ¥639,800; 5 g at ¥946,900; and 10 g at ¥1,404,100 . In contrast, the 3-amino regioisomer (CAS 1361386-63-1) is available from Aladdin Scientific at $387.90 for 1 g with a lead time of 8–12 weeks , indicating a significantly longer procurement cycle and potential supply risk. CymitQuimica offers CAS 2137717-81-6 with a minimum purity of 95% in 25 mg and 250 mg quantities .

Chemical procurement Supply chain Building block scalability

Physicochemical Differentiation: Hydrogen-Bond Donor Topology of the 5-Amino Group

The 5-amino-1H-pyrazole motif in CAS 2137717-81-6 presents the primary amine as a hydrogen-bond donor with a distinct spatial orientation compared to the 3-amino or 4-amino regioisomers. In aminopyrazole chemistry, 5-aminopyrazoles (5-APs) have been documented to exhibit tautomer-dependent hydrogen-bonding patterns and differential biological activity profiles compared to 3-aminopyrazoles (3-APs) [1]. Computational tautomer stability predictions indicate that 3-aminopyrazole is thermodynamically more stable than the 5-amino form, implying that the 5-amino regioisomer may exhibit distinct reactivity and binding kinetics in biological systems [2]. The azetidine ring further contributes sp³ character (Fsp³ = 0.55 for the core scaffold), which literature reports correlate with improved aqueous solubility and reduced promiscuous off-target binding [3].

Medicinal chemistry Hydrogen bonding Structure-activity relationship

Absence of the Des-Amino Analog's Biological Activity as a Negative Control Baseline

The des-amino analog, tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0), lacks the primary amine entirely and therefore cannot participate in the hydrogen-bond donor interactions that are essential for target engagement in kinase and bromodomain inhibitor programs [1]. In published kinase inhibitor SAR, removal of the pyrazole amino group from analogous scaffolds resulted in complete loss of inhibitory activity (IC50 > 10 μM) compared to sub-micromolar potency for the amino-bearing congeners [2]. This establishes the amino group as a pharmacophoric requirement, validating procurement of the amino-substituted compound (CAS 2137717-81-6) over the des-amino variant for any target requiring amine-mediated hydrogen bonding.

Negative control Structure-activity relationship Kinase selectivity

Recommended Procurement and Application Scenarios for CAS 2137717-81-6


Bromodomain and Epigenetic Probe Synthesis

CAS 2137717-81-6 serves as a key intermediate for constructing BRD9-targeting chemical probes. The 5-amino group provides a synthetic handle for amide coupling or urea formation, while the Boc-protected azetidine allows orthogonal deprotection and further diversification. The 5 nM IC50 achieved by the closely related 3-amino regioisomer against BRD9 [1] validates the scaffold's utility, and the 5-amino variant offers a regioisomeric alternative for selectivity profiling against the broader bromodomain family.

Kinase Inhibitor Lead Optimization

The combination of a conformationally constrained azetidine ring and a 5-aminopyrazole hydrogen-bond donor makes this compound ideal for kinase hinge-binding motifs. The azetidine's sp³ character (Fsp³ = 0.55) has been correlated with improved solubility and reduced off-target activity in JAK inhibitor programs [2]. Procurement of the 5-amino regioisomer rather than the 3-amino variant enables exploration of alternative hinge-binding geometries.

PROTAC Linker and Bifunctional Degrader Construction

The orthogonal protecting groups (Boc on azetidine, free amine on pyrazole) allow sequential functionalization: the pyrazole 5-amine can be coupled to a target-binding warhead, while the azetidine nitrogen (after Boc deprotection) can be linked to an E3 ligase ligand. This bifunctional nature makes CAS 2137717-81-6 a versatile building block for PROTAC synthesis, where precise spatial control of the linker geometry is critical for ternary complex formation.

S1P Receptor Modulator Analogue Synthesis

The pyrazole-azetidine scaffold is a core motif in S1P receptor modulator patents (US 9,062,030 B2) [3]. CAS 2137717-81-6 provides the 5-amino substitution pattern that can be elaborated into potent S1P modulators. Its commercial availability in bulk quantities (up to 10 g) supports medicinal chemistry campaigns requiring multi-step synthetic routes.

Quote Request

Request a Quote for tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.